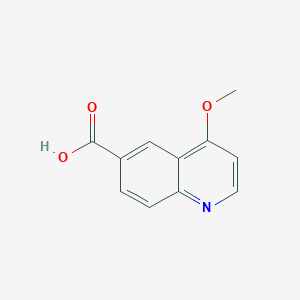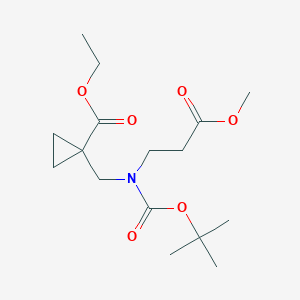
Ethyl 1-(((tert-butoxycarbonyl)(3-methoxy-3-oxopropyl)amino)methyl)cyclopropanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(((tert-butoxycarbonyl)(3-methoxy-3-oxopropyl)amino)methyl)cyclopropanecarboxylate is a complex organic compound that belongs to the class of cyclopropane carboxylates. This compound is characterized by its unique structure, which includes a cyclopropane ring, an ethyl ester group, and a tert-butoxycarbonyl-protected amino group. It is often used in organic synthesis and pharmaceutical research due to its versatile reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(((tert-butoxycarbonyl)(3-methoxy-3-oxopropyl)amino)methyl)cyclopropanecarboxylate typically involves multiple steps. One common method starts with the cyclopropanation of an appropriate precursor, followed by the introduction of the ethyl ester group. The tert-butoxycarbonyl (Boc) group is then introduced to protect the amino group, and the methoxy-oxopropyl group is added through a series of reactions involving esterification and amination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. Key steps include the careful control of reaction conditions such as temperature, pressure, and pH to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 1-(((tert-butoxycarbonyl)(3-methoxy-3-oxopropyl)amino)methyl)cyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or alcohols, depending on the reagents used.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc-protected amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, typically under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
Ethyl 1-(((tert-butoxycarbonyl)(3-methoxy-3-oxopropyl)amino)methyl)cyclopropanecarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing into its potential use as a drug precursor or active pharmaceutical ingredient (API) in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of Ethyl 1-(((tert-butoxycarbonyl)(3-methoxy-3-oxopropyl)amino)methyl)cyclopropanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amine to interact with biological targets. The cyclopropane ring provides rigidity to the molecule, influencing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 1-(((tert-butoxycarbonyl)(3-methoxy-3-oxopropyl)amino)methyl)cyclopropanecarboxylate
- This compound
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features. The presence of the cyclopropane ring, Boc-protected amino group, and methoxy-oxopropyl group provides a distinct reactivity profile, making it valuable in various synthetic and research applications.
Propiedades
IUPAC Name |
ethyl 1-[[(3-methoxy-3-oxopropyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]cyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO6/c1-6-22-13(19)16(8-9-16)11-17(10-7-12(18)21-5)14(20)23-15(2,3)4/h6-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHEIASPJRFEKMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1)CN(CCC(=O)OC)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
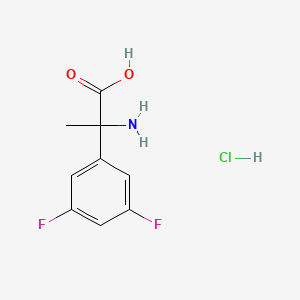
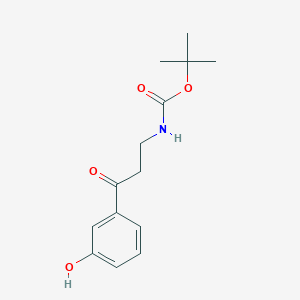
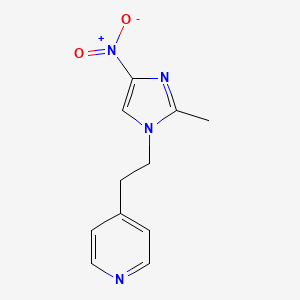
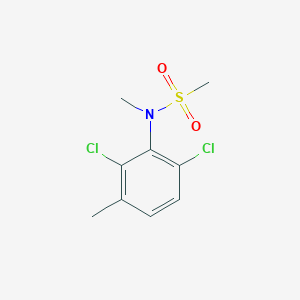
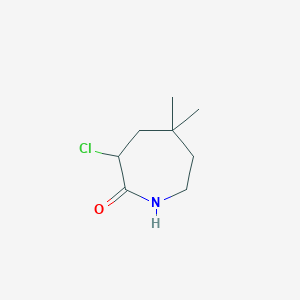
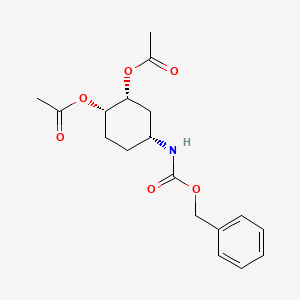
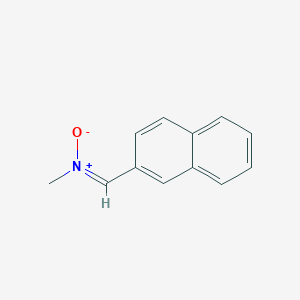
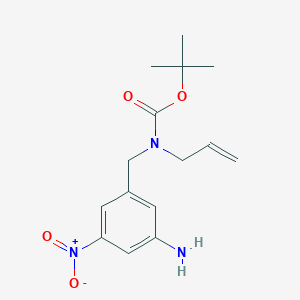
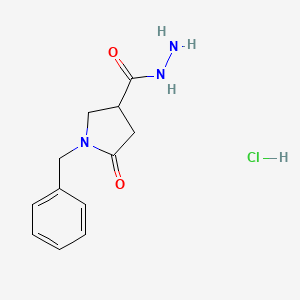
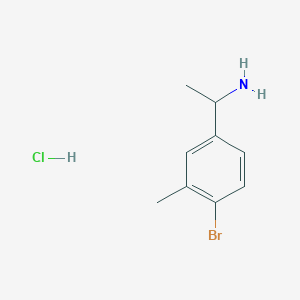
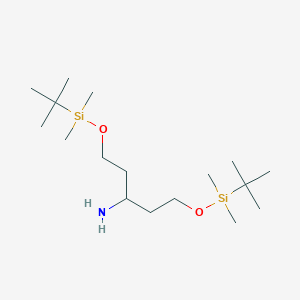
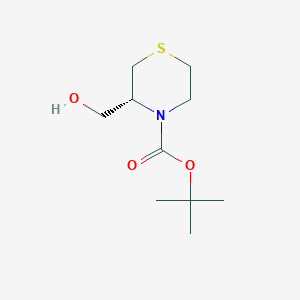
![Carbamic acid, N-[(3R,4R)-3-hydroxy-4-piperidinyl]-, phenylmethyl ester, rel-](/img/structure/B8104725.png)
